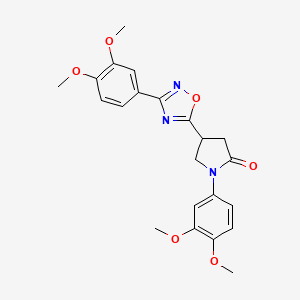![molecular formula C14H21N5O2 B2993897 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide CAS No. 919854-79-8](/img/structure/B2993897.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported in the literature . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
The compound is a potent inhibitor of Src-family tyrosine kinases . It acts in an ATP-competitive manner, suggesting that it interacts with the ATP-binding site of these kinases .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines are recognized for their affinity towards A1 adenosine receptors. Research exploring pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine identified compounds with significant activity in A1 adenosine receptor affinity assays. This includes a compound with a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position, which showed the greatest activity. The most potent compound in this series was a 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one with an IC50 of 6.4 x 10^(-6) M (Harden, Quinn, & Scammells, 1991).
Antimycobacterial Activity
Pyrazolo[3,4-d]pyrimidines have been studied for their antimycobacterial properties. In one study, compounds synthesized with pyridines and pyrazines substituted with oxadiazoles and oxathiazolines demonstrated activity against Mycobacterium tuberculosis. These compounds, particularly when modified to increase lipophilicity, showed promise in improving cellular permeability and displayed activities ranging from 0.5 to 16 times the potency of pyrazinamide, a key antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Anti-inflammatory Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown potential as anticancer and anti-5-lipoxygenase agents, with structure-activity relationship (SAR) studies indicating their effectiveness in cytotoxic assays against cancer cell lines and 5-lipoxygenase inhibition activities. The SAR discussions provide insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation has been explored, with these compounds showing insecticidal and antimicrobial potential. Their structures were determined through various spectroscopic methods, and their biological activities were evaluated, showcasing their potential use in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src (IC50 = 1.5 nM) compared to wild-type v-Src (IC50 = 1 µM). It also inhibits wild-type Fyn (IC50 = 600 nM) .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression, leading to the inhibition of cell proliferation . This interaction results in significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-13(2,3)12(21)17-18-8-15-10-9(11(18)20)7-16-19(10)14(4,5)6/h7-8H,1-6H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEXAHPCSINCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)
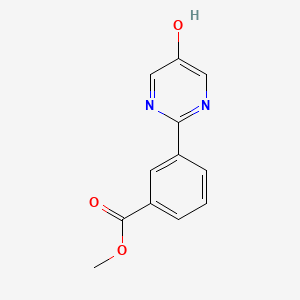
![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)
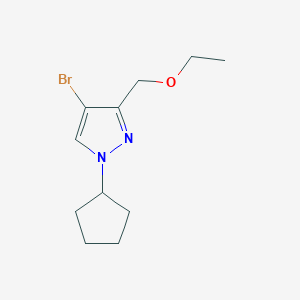

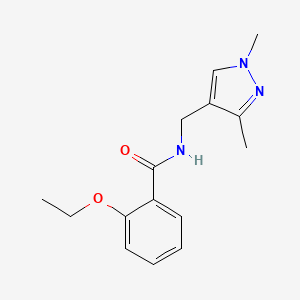
![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)
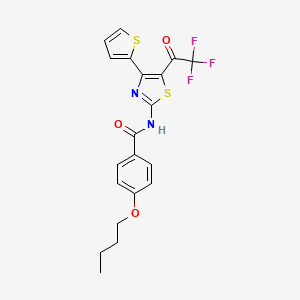
![N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2993824.png)

![2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2993830.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)
![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)
